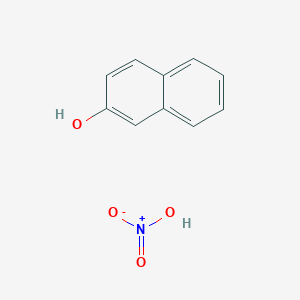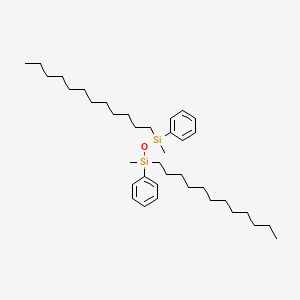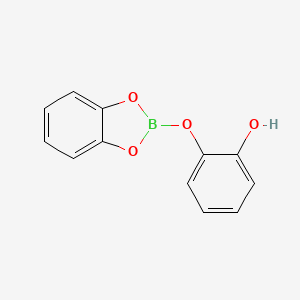
Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- is an organic compound with the molecular formula C12H9BO4 It is a derivative of phenol, where the hydroxyl group is substituted with a 1,3,2-benzodioxaborol-2-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- typically involves the reaction of phenol with a boronic acid derivative. One common method is the reaction of phenol with 2-bromobenzodioxaborole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to phenol derivatives.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenol group.
Common Reagents and Conditions
Oxidation: Reagents like sodium dichromate or potassium permanganate are used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the benzodioxaborole group can form reversible covalent bonds with nucleophilic sites in biomolecules, affecting their function and activity. This interaction can modulate various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The parent compound with a hydroxyl group directly attached to the benzene ring.
Catechol: A dihydroxybenzene with hydroxyl groups at the 1 and 2 positions.
Resorcinol: A dihydroxybenzene with hydroxyl groups at the 1 and 3 positions.
Uniqueness
Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- is unique due to the presence of the benzodioxaborole group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where traditional phenols or dihydroxybenzenes may not be suitable.
Eigenschaften
CAS-Nummer |
93131-95-4 |
|---|---|
Molekularformel |
C12H9BO4 |
Molekulargewicht |
228.01 g/mol |
IUPAC-Name |
2-(1,3,2-benzodioxaborol-2-yloxy)phenol |
InChI |
InChI=1S/C12H9BO4/c14-9-5-1-2-6-10(9)15-13-16-11-7-3-4-8-12(11)17-13/h1-8,14H |
InChI-Schlüssel |
UYCAKLDGWUEYQC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC2=CC=CC=C2O1)OC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



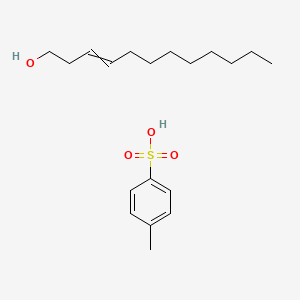
![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)

![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)
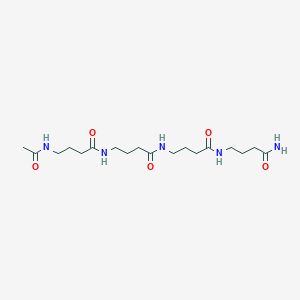

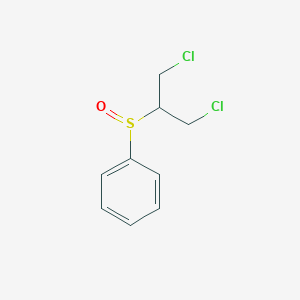
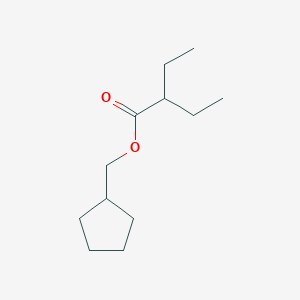
![1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide](/img/structure/B14369014.png)

